Fluradoline hydrochloride

Description

Significance of Novel Chemical Entities in Pharmaceutical Research

New Chemical Entities (NCEs) are the foundational elements of innovation within the pharmaceutical industry. totalpharmaceuticaltopics.com These are compounds, either synthesized or derived from natural sources, that have not been previously approved as a drug and contain a moiety not yet reported in approved medicines. totalpharmaceuticaltopics.combiosolveit.de The investigation and development of NCEs are critical for advancing medical therapies and tackling unmet medical needs. totalpharmaceuticaltopics.comwisdomlib.org They represent the very beginning of the drug discovery and development pipeline, allowing for the creation of treatments that can be more effective, safer, or target diseases for which no adequate therapy exists. totalpharmaceuticaltopics.comwisdomlib.org

The pursuit of NCEs drives the industry forward, preventing stagnation and enabling responses to new health challenges. totalpharmaceuticaltopics.com This multidisciplinary effort often involves close collaboration between chemists, biochemists, pharmacologists, and biomedical scientists to rapidly identify, assess, and refine lead molecules. frontiersin.org From an economic perspective, the discovery of a novel compound can provide a significant competitive advantage and, through patent protection, allows companies to recoup substantial research and development investments. totalpharmaceuticaltopics.com Ultimately, NCEs are the most sought-after molecules in academic and industrial research, holding the promise of becoming first-in-class therapeutic agents. biosolveit.de

Historical Context of Fluradoline (B231048) Hydrochloride's Discovery and Initial Preclinical Characterization

Fluradoline hydrochloride belongs to the dibenzo[b,f]oxepine class of chemical structures, a scaffold that is significant in medicinal chemistry. nih.gov The dibenzo[b,f]oxepine framework itself was first identified in 1911, but research progress was historically limited by challenges associated with the synthesis of its core diaryl ether structure. scribd.com

The synthesis of Fluradoline, specifically 2-fluoro-11-[(β-methylamino)ethylthio]dibenz[b,f]oxepin hydrochloride, was developed as a manipulation of the dibenzo[b,f]oxepine nucleus to create bioactive derivatives. nih.govscribd.com Synthetic approaches often relied on precursors containing a preformed ether linkage, which could restrict the molecular diversity of the resulting compounds. scribd.com The creation of Fluradoline and its metabolites involved starting from phenoxybenzoic acids, which were prepared through Ullmann coupling reactions. scribd.com

Initial preclinical characterization identified this compound as a novel compound with potential as a centrally acting analgesic that also possessed antidepressant activity. capes.gov.brresearchgate.net This dual-activity profile positioned it as an interesting candidate for further investigation in pain management research.

Overview of Current Research Trajectories and Unmet Needs Potentially Addressed by this compound Investigations

While this compound was investigated for its analgesic and antidepressant properties, the fundamental medical needs it aimed to address remain highly relevant in current pharmaceutical research. There is a significant and persistent unmet need for effective and safer treatments for both acute and chronic pain. researchgate.net

Current pharmacological options for acute pain, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, come with notable limitations. researchgate.net NSAIDs can have significant gastrointestinal side effects, while opioids carry risks of dependence, respiratory depression, and other adverse reactions. researchgate.net This creates a clear need for novel analgesics with different mechanisms of action.

Furthermore, the link between chronic pain and depression is well-established, and Fluradoline's dual profile was intended to address this comorbidity. Research continues to explore the potential of antidepressants in managing pain, particularly neuropathic pain, which is caused by a lesion or disease of the nervous system. researchgate.netresearchgate.net Human experimental pain models, such as those using capsaicin (B1668287) to induce hyperalgesia, are employed to test new compounds for efficacy against neuropathic pain states. researchgate.net The development of NCEs remains a priority to provide better therapies for complex conditions like chronic pain, where current treatments are often inadequate. researchgate.netjustia.com

Interactive Data Table: Properties of this compound

| Property | Description | Source |

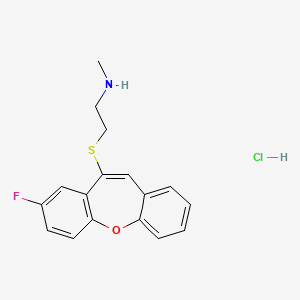

| Chemical Name | 2-fluoro-11-[(β-methylamino)ethylthio]dibenz[b,f]oxepin hydrochloride | nih.gov |

| Compound Class | Dibenzo[b,f]oxepine | nih.govscribd.com |

| Reported Activity | Centrally acting analgesic with antidepressant activity | capes.gov.brresearchgate.net |

| Research Use | Investigated for potential therapeutic effects | medkoo.com |

Structure

3D Structure of Parent

Properties

CAS No. |

77590-97-7 |

|---|---|

Molecular Formula |

C17H17ClFNOS |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

2-(3-fluorobenzo[b][1]benzoxepin-5-yl)sulfanyl-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C17H16FNOS.ClH/c1-19-8-9-21-17-10-12-4-2-3-5-15(12)20-16-7-6-13(18)11-14(16)17;/h2-7,10-11,19H,8-9H2,1H3;1H |

InChI Key |

HIOVQJCJNCRSCC-UHFFFAOYSA-N |

SMILES |

CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F.Cl |

Canonical SMILES |

CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F.Cl |

Related CAS |

71316-84-2 (Parent) |

Synonyms |

fluradoline fluradoline hydrochloride fluradoline maleate (1:1) salt HP 494 HP-494 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fluradoline Hydrochloride

Retrosynthetic Analysis and Key Intermediate Synthesis

One major approach to constructing the dibenzo[b,f]oxepine core begins with simpler, commercially available starting materials. A lengthy synthesis has been described that starts with the aluminum chloride-catalyzed Friedel-Crafts acylation of fluorotoluene with succinic anhydride, yielding an acid intermediate. research-solution.com Subsequent reduction of the ketone and esterification provides a key precursor. research-solution.com This intermediate then undergoes a series of reactions including nitration, further reductions, cyclizations, and functional group manipulations to build the final tricyclic system. research-solution.com

An alternative and common strategy for forming the central seven-membered ring is through an intramolecular etherification, such as the Ullman diaryl ether synthesis. mdpi.com This method typically involves reacting an appropriate acetophenone (B1666503) halogen derivative with a phenol (B47542) derivative to form a diphenyl ether. mdpi.com This ether can then be elaborated through steps like conversion of the ketone to an acid, followed by a Friedel-Crafts reaction to close the ring, and finally reduction and dehydration to furnish the dibenzo[b,f]oxepine scaffold. mdpi.com

Table 1: Key Synthetic Intermediates for Fluradoline (B231048)

| Intermediate Name | Starting Material(s) | Key Reaction Type |

| 4-(4-fluoro-2-methylbenzoyl)butanoic acid | Fluorotoluene, Succinic anhydride | Friedel-Crafts Acylation |

| Diphenyl ether derivative | Acetophenone halogen derivative, Phenol derivative | Ullman Condensation |

| Dibenzo[b,f]oxepin-10(11H)-one | 2-(Phenoxymethyl)benzoic acids | Intramolecular Acylation |

Total Synthesis Approaches for Fluradoline Hydrochloride

The total synthesis of this compound has been achieved through multi-step sequences that assemble the dibenzo[b,f]oxepine core and subsequently attach the required side chain.

One documented total synthesis starts from the acylation of fluorotoluene with succinic anhydride. research-solution.com The resulting keto-acid is then subjected to reduction of the ketone group using hydrogen over a palladium catalyst, followed by esterification with methanol. research-solution.com A subsequent nitration reaction proceeds in a straightforward manner to introduce a nitro group, which is essential for later transformations. research-solution.com This sequence of reactions builds the necessary functionality onto one of the aromatic rings before the crucial cyclization step to form the seven-membered ring.

Another synthetic route involves starting with a pre-formed tricyclic intermediate, such as a dibenzoazaoxepin. mpdkrc.edu.in This intermediate is then acylated with ethyl chloroformate to yield a carbamate. mpdkrc.edu.in The synthesis proceeds through hydrazinolysis of the ester to give a hydrazide, which is then further functionalized to introduce the side chain, ultimately leading to Fluradoline. mpdkrc.edu.in

The synthesis of Fluradoline requires precise control over the placement of substituents on the aromatic rings (regiospecificity). For example, in the synthesis starting from fluorotoluene, the initial Friedel-Crafts acylation and the subsequent nitration must occur at specific positions to ensure the correct final structure. research-solution.com The directing effects of the existing methyl and fluoro groups on the aromatic ring guide the regiochemical outcome of these electrophilic substitution reactions. Fluradoline itself is an achiral molecule, so stereoselectivity is not a concern in the final steps of its synthesis. However, the formation of the dibenzo[b,f]oxepine ring system involves conformational considerations that can influence reaction outcomes.

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and metabolites is fundamental to medicinal chemistry, allowing for the study of structure-activity relationships (SAR) and the identification of metabolic pathways.

The primary goal for designing and synthesizing analogues of Fluradoline is to investigate how structural changes to the molecule affect its biological activity. By modifying the side chain or the substitution pattern on the dibenzo[b,f]oxepine core, researchers can probe the interactions of the molecule with its biological targets.

A notable example is the synthesis of Pinadoline, an analogue of Fluradoline. The synthesis of Pinadoline can be achieved from a common dibenzoazaoxepin intermediate (27), the same precursor family used in one of the synthetic approaches to Fluradoline. mpdkrc.edu.in By acylating this intermediate with 5-chloropentanoic acid, a different side chain is introduced, yielding Pinadoline. mpdkrc.edu.in This strategy of using a common intermediate allows for the efficient creation of a library of related compounds, which is essential for exploring SAR and potentially discovering compounds with improved properties.

To understand how the body processes a drug, it is often necessary to synthesize its metabolites for use as analytical standards and for biological testing. A nuclear hydroxylated metabolite of Fluradoline has been identified and synthesized. researchgate.nettandfonline.com The preparation of this specific metabolite confirms its structure and provides the necessary material for preclinical pharmacological and toxicological evaluation. The synthesis would involve introducing a hydroxyl group onto one of the aromatic rings of the dibenzo[b,f]oxepine core, a common metabolic transformation for aromatic compounds.

Table 2: Selected Analogues and Metabolites of Fluradoline

| Compound Name | Structural Modification from Fluradoline | Purpose of Synthesis |

| Pinadoline | Replacement of the (β-methylamino)ethylthio side chain with a different acyl hydrazide group. mpdkrc.edu.in | Structure-Activity Relationship (SAR) Studies |

| Nuclear Hydroxylated Fluradoline | Addition of a hydroxyl group to the aromatic dibenzo[b,f]oxepine ring system. researchgate.nettandfonline.com | Metabolite identification and preclinical studies |

Synthesis of Labeled Compounds for Mechanistic Investigations

The elucidation of reaction mechanisms and the study of metabolic pathways often necessitate the use of isotopically labeled compounds. nih.govwikipedia.org In the context of this compound, the synthesis of labeled analogues, while not extensively detailed in publicly available literature, can be inferred from established radiolabeling techniques applied to similar organic molecules. researchgate.netsymeres.com The primary isotopes of interest for such studies include Deuterium (B1214612) (²H), Tritium (B154650) (³H), and Carbon-14 (¹⁴C). symeres.comopenmedscience.com

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or a biological system. wikipedia.org This is achieved by replacing one or more atoms of the molecule of interest with their isotope. The choice of isotope depends on the specific application, with stable isotopes like ²H and ¹³C being used for studies involving mass spectrometry and NMR spectroscopy, while radioactive isotopes like ³H and ¹⁴C are employed in studies requiring high sensitivity, such as in vitro and in vivo metabolic studies. nih.govsymeres.com

The synthesis of labeled fluradoline would likely involve the introduction of the isotopic label at a late stage of the synthesis to maximize the incorporation of the expensive labeled starting material. openmedscience.com For instance, a tritium label could be introduced via catalytic reduction of a suitable precursor with tritium gas or through reduction with a tritiated borohydride (B1222165) reagent. mdpi.compharmaron.commoravek.com Similarly, Carbon-14 could be incorporated using a ¹⁴C-labeled building block in a key step of the synthesis. moravek.comresearchgate.netpharmaron.com

Deuterium labeling is particularly useful for mechanistic and kinetic studies due to the kinetic isotope effect. symeres.com The introduction of deuterium at a specific position in the fluradoline molecule could help to elucidate the rate-determining step of a reaction or to study the metabolic stability of the compound. nih.govmdpi.comresearchgate.net

The following table summarizes the potential applications of different isotopically labeled fluradoline analogues in mechanistic investigations:

| Isotope | Type | Potential Application in Fluradoline Research | Detection Method |

|---|---|---|---|

| Deuterium (²H) | Stable | Mechanistic and kinetic studies, metabolic stability assessment. symeres.com | Mass Spectrometry, NMR Spectroscopy |

| Tritium (³H) | Radioactive | Receptor binding assays, autoradiography, in vitro and in vivo metabolism studies. mdpi.commpg.de | Liquid Scintillation Counting, Autoradiography |

| Carbon-14 (¹⁴C) | Radioactive | ADME (Absorption, Distribution, Metabolism, and Excretion) studies, mass balance studies. openmedscience.comalmacgroup.com | Liquid Scintillation Counting, Accelerator Mass Spectrometry |

Advanced Synthetic Technologies in this compound Research

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in pharmaceutical and fine chemical synthesis, offering several advantages over traditional batch processing. beilstein-journals.org While specific applications of flow chemistry to the synthesis of this compound are not widely reported, the principles of this technology can be applied to the known synthetic routes for the dibenzo[b,f]oxepine scaffold. vulcanchem.com

The key advantages of flow chemistry include enhanced heat and mass transfer, improved safety when handling hazardous reagents, precise control over reaction parameters, and the potential for seamless integration of multiple synthetic steps. beilstein-journals.org These features can lead to higher yields, improved purity, and reduced reaction times.

For the synthesis of the dibenzo[b,f]oxepine core of fluradoline, several reaction steps could be adapted to a flow chemistry setup. For example, intramolecular cyclization reactions, which can be sensitive to temperature and reaction time, could benefit from the precise control offered by a flow reactor. Similarly, reactions involving hazardous reagents could be performed more safely on a small scale in a continuous flow system.

The following table compares the potential application of batch versus flow chemistry for key steps in the synthesis of the dibenzo[b,f]oxepine scaffold:

| Synthetic Step | Batch Chemistry Considerations | Potential Flow Chemistry Advantages |

|---|---|---|

| Intramolecular Cyclization | Potential for side reactions due to prolonged heating and poor temperature control. | Precise temperature control and short reaction times can improve selectivity and yield. |

| Handling of Hazardous Reagents | Increased risk when handling large quantities of hazardous materials. | Small reaction volumes and contained systems enhance safety. |

| Multi-step Synthesis | Requires isolation and purification of intermediates at each step. | Potential for "telescoping" reactions, where multiple steps are performed in a continuous sequence without isolation of intermediates. beilstein-journals.org |

Green Chemistry Principles in Synthesis

Green chemistry, also known as sustainable chemistry, is a set of principles aimed at reducing or eliminating the use and generation of hazardous substances in the design, manufacture, and application of chemical products. mdpi.com The application of green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and economically viable processes.

Several of the known synthetic routes for the dibenzo[b,f]oxepine scaffold can be evaluated and optimized according to the principles of green chemistry. For example, the use of hazardous solvents and reagents can be minimized or replaced with greener alternatives. Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, can be improved by designing more efficient synthetic routes.

Recent research has explored the use of more environmentally friendly catalysts for the synthesis of dibenzo[b,f]oxepines, such as iron(III) chloride (FeCl₃), which is a less toxic and more abundant alternative to some traditional catalysts. rsc.org One-pot synthesis, where multiple reaction steps are performed in a single reactor without the isolation of intermediates, can also contribute to a greener process by reducing solvent use and waste generation. acs.org

The following table summarizes the application of key green chemistry principles to the synthesis of the dibenzo[b,f]oxepine scaffold:

| Green Chemistry Principle | Application in Dibenzo[b,f]oxepine Synthesis |

|---|---|

| Prevention of Waste | Designing synthetic routes with high atom economy and minimizing the use of protecting groups. |

| Use of Catalysis | Employing catalytic reagents in place of stoichiometric reagents to reduce waste. The use of FeCl₃ is a notable example. rsc.org |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com |

| Design for Energy Efficiency | Developing synthetic methods that can be conducted at ambient temperature and pressure. |

An article on the preclinical pharmacological investigations of this compound cannot be generated at this time.

Extensive searches for specific data related to this compound's molecular and cellular pharmacology did not yield the detailed scientific findings required to populate the requested article outline. While general information confirms its classification as a centrally acting analgesic with antidepressant properties, crucial quantitative data for the specified sections and subsections are not available in the public domain through the conducted searches.

Specifically, there is a lack of detailed, publicly available information on:

Receptor Binding Assays and Ligand-Binding Kinetics: No specific binding affinity values (such as Kᵢ or IC₅₀) or kinetic constants (kₒₙ, kₒff) for this compound at various receptors were found.

Enzyme Inhibition/Activation Studies: While its general mechanism is linked to monoamine reuptake inhibition, specific data on enzyme inhibition constants or activation profiles are not available.

Protein-Protein Interaction Modulations: There is no information regarding the effects of this compound on protein-protein interactions.

Cellular Pharmacodynamics and Signal Transduction Pathways: Detailed studies on its influence on intracellular signaling cascades could not be located.

Gene Expression and Proteomic Profiling: No data from in vitro models on how this compound affects gene expression or the proteome were found.

Without these specific preclinical research findings, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the provided structure.

Preclinical Pharmacological Investigations of Fluradoline Hydrochloride

Cellular Pharmacodynamics and Signal Transduction Pathways

Cellular Functional Assays (e.g., proliferation, migration, apoptosis in cell lines)

The preclinical evaluation of a compound like Fluradoline (B231048) hydrochloride typically involves a battery of cellular functional assays to determine its effects on fundamental cellular processes. These assays are crucial for understanding a compound's mechanism of action and its potential therapeutic or off-target effects at a cellular level. nuvisan.commedwinpublishers.com Standard assays investigate cell health, proliferation, cell death (apoptosis), and cell movement.

Commonly employed assays for cell proliferation include the MTT or CCK-8 assays, which measure metabolic activity as an indicator of cell viability and growth. nuvisan.comnih.gov To assess a compound's impact on cell migration and invasion, which is particularly relevant in cancer research, transwell assays are frequently used. nuvisan.comijbs.comeuropeanreview.org The process of programmed cell death, or apoptosis, can be evaluated through methods like Annexin V/propidium iodide (PI) staining followed by flow cytometry, or by measuring the activity of key effector enzymes like caspase-3/7. nuvisan.comnih.goveuropeanreview.org

While these methods represent the standard for characterizing new chemical entities, specific data from cellular functional assays investigating the direct effects of Fluradoline hydrochloride on cell proliferation, migration, or apoptosis in specific cell lines are not detailed in the available search results.

In Vitro and Ex Vivo Pharmacological Efficacy Studies (Mechanistic Focus)

In vitro and ex vivo studies are fundamental to elucidating the pharmacological efficacy and mechanism of action of a drug candidate. medwinpublishers.comsfda.gov.sa For this compound, its activity is primarily characterized by its function as a kappa-opioid receptor (KOR) agonist. frontiersin.orgresearchgate.netmedicaljournals.se KORs are G-protein coupled receptors widely expressed in the central and peripheral nervous systems, and their activation is linked to analgesia and other physiological processes. frontiersin.orgmdpi.com Mechanistic studies, therefore, focus on models where KOR expression and function are relevant.

The selection of appropriate cell line models is critical for determining the potential therapeutic applications of a compound. Given that KOR agonists are being investigated for a range of conditions including pain, inflammation, and even cancer, various cell models are utilized. frontiersin.org For instance, research into the anti-proliferative or apoptotic effects of novel compounds often employs cancer cell lines such as the human promyeloid leukemia cell line, HL-60. nih.gov The study of immune modulation may involve primary immune cells or relevant cell lines to investigate effects on inflammatory pathways. nih.govmdpi.com

The therapeutic potential of KOR agonists extends to pruritus, multiple sclerosis, and inflammatory diseases, suggesting that cell line models relevant to these conditions would be appropriate for efficacy studies. frontiersin.org However, specific studies detailing the use of this compound in particular disease-relevant cell line models were not identified in the provided search results.

To better simulate the complex in vivo environment, researchers are increasingly using organotypic slice cultures and 3D cell models. csic.esresearchgate.net Organotypic slice cultures, particularly from brain tissue, preserve the three-dimensional cytoarchitecture and synaptic connections of the tissue, making them invaluable for neuropharmacological studies. csic.esprecisionary.com This model allows for the study of drug effects on neural networks in a setting that closely mimics the natural state. csic.es

3D cell models, such as spheroids or organoids, are used in fields like oncology to model tumor microenvironments more accurately than traditional 2D monolayer cultures. researchgate.netresearchgate.net These models can provide more predictive data on drug efficacy and resistance. researchgate.net While these advanced models are crucial for modern drug discovery, published research specifically applying organotypic slice cultures or 3D cell models to investigate the pharmacological efficacy of this compound is not available in the retrieved documents.

Isolated tissue preparations are a classic pharmacological tool used to characterize the functional activity of drugs at specific receptors. bioline.org.brslideshare.net Preparations such as the guinea pig or rat ileum are rich in various receptors, including opioid receptors, and are commonly used to determine the agonist or antagonist properties of a compound and to construct concentration-response curves. bioline.org.brnih.gov The contraction or relaxation of the smooth muscle in these tissues in response to a drug can provide a quantitative measure of its potency and efficacy. bioline.org.br

These ex vivo models are instrumental for studying the pharmacology of opioid agonists. nih.gov However, specific experimental data, such as dose-response curves or pA2 values for this compound from isolated tissue preparation studies, are not detailed in the available search results.

Comparative Pharmacological Profiling with Benchmark Compounds

To contextualize the pharmacological profile of this compound, it is compared with benchmark compounds. As Fluradoline is classified as a kappa-opioid receptor (KOR) agonist with analgesic properties, relevant comparators include other KOR agonists and analgesics with different mechanisms of action, such as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwho.int

Key benchmark KOR agonists include Nalfurafine hydrochloride, which is approved for the treatment of chronic pruritus in Japan, and the research compound U69593, often used as a standard selective KOR agonist in preclinical studies. medicaljournals.sefrontiersin.org Other peripherally restricted KOR agonists like Asimadoline and CR845 have also been developed to minimize central nervous system side effects. frontiersin.org In contrast, Aspirin represents a different class of analgesic that acts primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. nih.gov The comparison highlights the distinct mechanistic pathways targeted by these different analgesics.

Preclinical Pharmacokinetic and Metabolic Studies of Fluradoline Hydrochloride

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME)

In vitro ADME studies are foundational in early drug discovery, offering insights into a compound's potential behavior without the immediate need for animal testing. rsc.orgbioivt.com These assays assess a molecule's fundamental properties related to its journey through the body.

Membrane permeability assays are crucial for predicting the oral absorption of a drug candidate. researchgate.net They evaluate a compound's ability to pass through the intestinal barrier.

Caco-2 Assay : This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colorectal carcinoma and mimic the intestinal epithelium. nih.govevotec.commedtechbcn.com The rate at which a compound moves from the apical (intestinal lumen) side to the basolateral (blood) side can predict its in vivo absorption. europa.eu A bidirectional assay can also identify if the compound is a substrate of efflux transporters like P-glycoprotein. evotec.com

Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based, high-throughput assay that models passive, transcellular diffusion. ualberta.cauit.no An artificial membrane, typically composed of lipids dissolved in an organic solvent, separates a donor and an acceptor well. nih.gov It is a cost-effective method for ranking compounds based on their passive permeability. thieme-connect.de Comparing PAMPA and Caco-2 results can help elucidate the mechanism of transport (passive vs. active). evotec.com

Specific data on the apparent permeability coefficient (Papp) of fluradoline (B231048) hydrochloride from Caco-2 or PAMPA assays are not available in the reviewed public literature.

Table 1: In Vitro Permeability of Fluradoline Hydrochloride

| Assay Type | Parameter | Value | Predicted Human Absorption |

|---|---|---|---|

| Caco-2 | Papp (A-B) (cm/s) | Data not available | Data not available |

| Caco-2 | Efflux Ratio (Papp B-A / Papp A-B) | Data not available | Data not available |

| PAMPA | Pe (cm/s) | Data not available | Data not available |

Plasma protein binding (PPB) determines the extent to which a drug binds to proteins like albumin and alpha-1-acid glycoprotein (B1211001) in the blood. wikipedia.orgnih.gov Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. wikipedia.orgcreative-biolabs.com High protein binding can affect a drug's distribution and half-life. creative-biolabs.com This parameter is typically measured using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. creative-biolabs.combioivt.com

Quantitative data regarding the percentage of this compound bound to plasma proteins across different preclinical species and humans have not been found in the public domain.

Table 2: Plasma Protein Binding of this compound

| Species | Assay Method | % Bound | Fraction Unbound (fu) |

|---|---|---|---|

| Mouse | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available |

| Human | Data not available | Data not available | Data not available |

Metabolic stability assays predict how quickly a drug is metabolized by the liver, which is a primary determinant of its in vivo clearance and half-life. srce.hr

Liver Microsomes : These are subcellular fractions containing key Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.netevotec.com They are used to determine a compound's intrinsic clearance. srce.hr

Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II metabolizing enzymes and cofactors, offering a more complete picture of hepatic metabolism. srce.hr

The key parameters measured are the in vitro half-life (t1/2), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which describes the inherent metabolic capacity of the liver for the compound. srce.hr

Although a metabolite of fluradoline has been identified, specific values for its metabolic half-life and intrinsic clearance in liver microsomes or hepatocytes from preclinical species or humans are not documented in the available literature. tandfonline.com

Table 3: In Vitro Metabolic Stability of this compound

| Test System | Species | t1/2 (min) | CLint (µL/min/mg protein or /106 cells) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

These studies are critical for predicting drug-drug interactions (DDIs).

CYP Inhibition : Assays are conducted to determine if a new drug candidate can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). nih.gov Potent inhibition can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity. The results are often expressed as an IC50 value (the concentration of inhibitor that causes 50% inhibition). nih.gov

CYP Induction : These studies, typically using hepatocytes, assess whether a drug can increase the expression of CYP enzymes. nih.gov Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.

No specific data regarding the IC50 values for CYP inhibition or the induction potential of this compound were found in the reviewed literature.

Drug transporters, located in membranes of the intestine, liver, kidney, and brain, play a significant role in ADME. nih.govfrontiersin.org Studies are performed to see if a drug is a substrate or inhibitor of key uptake (e.g., OATP1B1, OAT1, OCT2) or efflux (e.g., P-gp, BCRP) transporters. d-nb.infonih.gov Interactions with transporters are another major cause of DDIs. nih.gov

Information detailing the interaction of this compound with specific drug transporters is not available in the public scientific literature.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

In vivo pharmacokinetic studies in animals (e.g., mice, rats, dogs) are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. bioivt.comnih.govevotec.com These studies provide key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%). nih.gov This information is vital for translating preclinical findings to humans. nih.govjci.org

While some studies have evaluated the analgesic and behavioral effects of fluradoline in animal models, detailed reports on its pharmacokinetic profile (Cmax, AUC, bioavailability, etc.) following intravenous or oral administration in these models are not publicly available. wiley.com

Table 4: In Vivo Pharmacokinetic Parameters of this compound (Illustrative)

| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |

|---|---|---|---|---|---|

| Rat | IV | Data not available | Data not available | Data not available | N/A |

| Rat | PO | Data not available | Data not available | Data not available | Data not available |

| Dog | IV | Data not available | Data not available | Data not available | N/A |

| Dog | PO | Data not available | Data not available | Data not available | Data not available |

Tissue Distribution Studies in Animal Models

Tissue distribution studies aim to determine where a compound and its metabolites accumulate in the body. These studies typically use techniques like quantitative whole-body autoradiography (QWBA) in animal models, often rats. In QWBA, a radiolabeled version of the drug is administered, and at various time points, thin sections of the entire animal are taken and imaged to visualize the distribution of radioactivity.

This method provides a comprehensive overview of which organs and tissues have the highest and lowest concentrations of the drug-related material. This information is crucial for identifying potential target organs for efficacy and toxicity.

Interactive Data Table: Illustrative Tissue Distribution Data in Rats

The following table is a hypothetical representation of tissue distribution data. The values are for illustrative purposes and are not actual data for this compound.

| Tissue | Concentration (ng-eq/g) at 2h | Concentration (ng-eq/g) at 24h |

| Liver | Data not available | Data not available |

| Kidney | Data not available | Data not available |

| Brain | Data not available | Data not available |

| Lung | Data not available | Data not available |

| Spleen | Data not available | Data not available |

| Heart | Data not available | Data not available |

| Muscle | Data not available | Data not available |

| Adipose Tissue | Data not available | Data not available |

Excretion Pathways and Metabolite Identification in Animal Biofluids

Excretion studies are conducted to determine the routes and rates at which a drug and its metabolites are eliminated from the body. Animal models, typically rats, are housed in metabolism cages that allow for the separate collection of urine and feces over a period of time after drug administration. Bile duct cannulation can also be performed to assess biliary excretion.

The collected samples (urine, feces, and bile) are then analyzed to quantify the amount of the parent drug and to identify the chemical structures of any metabolites. This is often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding the metabolic pathways is essential for assessing the potential for drug-drug interactions and for determining if any metabolites are pharmacologically active or toxic.

Interactive Data Table: Illustrative Excretion and Metabolite Data in Rats

This table provides a hypothetical summary of excretion and metabolite findings. These are not actual data for this compound.

| Parameter | Finding |

| Primary Route of Excretion | Data not available |

| % of Dose in Urine | Data not available |

| % of Dose in Feces | Data not available |

| Major Metabolites Identified | Data not available |

| Metabolic Pathways | Data not available |

Species Differences in Preclinical PK/Metabolism

Significant differences in drug pharmacokinetics and metabolism can exist between different animal species and humans. These differences can be due to variations in drug-metabolizing enzymes (such as cytochrome P450s), transporters, and physiological factors. Therefore, it is common practice to evaluate the metabolism of a new drug candidate in liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human) to understand these differences.

This comparative in vitro data helps in selecting the most appropriate animal species for non-clinical safety studies—one whose metabolic profile most closely resembles that of humans.

Interactive Data Table: Illustrative In Vitro Metabolism Comparison

The following table illustrates the type of comparative data that would be generated. These are not actual data for this compound.

| Species | In Vitro Half-life (min) in Liver Microsomes | Major Metabolites Formed |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

| Human | Data not available | Data not available |

Structure Activity Relationship Sar and Computational Chemistry of Fluradoline Hydrochloride

Design and Synthesis of Fluradoline (B231048) Hydrochloride Analogues for SAR Elucidation

The exploration of a compound's structure-activity relationship begins with the systematic design and synthesis of analogues. For Fluradoline, this process involves modifying specific parts of its molecular scaffold and evaluating the resulting changes in biological activity. The core structure of Fluradoline is a dibenz[b,f]oxepine ring system, which offers several positions for chemical modification. mdpi.com

The synthesis of Fluradoline itself provides a template for creating these analogues. A plausible synthetic route involves the preparation of the key dibenz[b,f]oxepine core, followed by the introduction of the thioether and N-methyl ethylamine (B1201723) side chain. mpdkrc.edu.in Analogue design would focus on several key structural features:

The Fluorine Substituent: The fluorine atom on one of the benzene (B151609) rings can be moved to other positions or replaced with other halogen atoms (Cl, Br) or electron-donating/withdrawing groups to probe the electronic and steric requirements at this position.

The Thioether Linkage: The sulfur atom in the side chain can be replaced with an oxygen (ether) or nitrogen atom, or the length of the alkyl chain can be varied to assess the importance of the linker's nature and length.

The Terminal Amine: The N-methyl group can be replaced with other alkyl groups (ethyl, propyl) or incorporated into a cyclic system (e.g., pyrrolidine, piperidine) to investigate the impact of the amine's basicity and steric bulk on receptor interaction. tandfonline.com

Table 1: Illustrative Examples of Fluradoline Analogues for SAR Studies (Note: This table is a hypothetical representation for illustrative purposes, as comprehensive SAR studies on Fluradoline are not widely published.)

| Compound ID | Modification from Fluradoline | Predicted Activity Change | Rationale |

| Fluradoline | - | Baseline | Parent Compound |

| Analogue 1 | 8-Chloro instead of 8-Fluoro | Potential Increase/Decrease | Halogen substitution affects electronics and size, which can alter binding affinity. nih.gov |

| Analogue 2 | Thioether replaced with Ether | Likely Decrease | The sulfur atom may play a specific role in ligand-receptor interaction that oxygen cannot replicate. |

| Analogue 3 | N,N-dimethyl instead of N-methyl | Potential Decrease | Increased steric bulk at the nitrogen could hinder optimal binding in the receptor pocket. |

| Analogue 4 | Side chain extended by one CH2 unit | Likely Decrease | Optimal distance between the tricyclic core and the basic nitrogen is often critical for activity. tandfonline.com |

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy This allows for the prediction of the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process. nih.gov

The first step in QSAR modeling is to calculate molecular descriptors for each compound in the series. These descriptors are numerical values that represent different physicochemical properties of the molecules. For a series of Fluradoline analogues, a wide range of descriptors would be calculated, including: nih.govmdpi.com

Hydrophobic Descriptors: Such as LogP (octanol-water partition coefficient), which quantifies the molecule's lipophilicity.

Electronic Descriptors: Including Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents, and dipole moments.

Steric Descriptors: Such as Molar Refractivity (MR) and Taft steric parameters (Es), which relate to the volume and shape of the molecule or its substituents.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

Table 2: Example of Calculated Descriptors for a Hypothetical Fluradoline Analogue Set (Note: The values in this table are for illustrative purposes only.)

| Compound ID | pIC50 (Activity) | LogP | Molar Refractivity (MR) | Dipole Moment |

| Fluradoline | 7.5 | 4.2 | 85.3 | 2.1 D |

| Analogue 1 | 7.2 | 4.7 | 86.1 | 2.3 D |

| Analogue 2 | 6.1 | 3.9 | 83.5 | 1.9 D |

| Analogue 3 | 6.8 | 4.5 | 89.9 | 2.1 D |

Once descriptors are calculated, a statistical method, most commonly Multiple Linear Regression (MLR), is used to build an equation that correlates a selection of descriptors with the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). spu.edu.sy

A hypothetical QSAR equation for a series of Fluradoline analogues might look like this:

pIC50 = k1 * (LogP) - k2 * (MR)² + k3 * (σ) + C

Where k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. This equation would suggest that activity increases with hydrophobicity (LogP) and with electron-withdrawing substituents (σ), but decreases parabolically with size (MR)², indicating an optimal size for the substituent. spu.edu.sy

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov Key statistical parameters include:

Correlation coefficient (r²): A measure of the goodness-of-fit of the model. A value closer to 1.0 indicates a better fit.

Cross-validated correlation coefficient (q²): A measure of the model's predictive ability, determined by systematically leaving out data points and predicting their values. A q² > 0.5 is generally considered predictive.

F-statistic: A measure of the statistical significance of the model.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nrfhh.com For Fluradoline, which has analgesic properties, a likely target is the μ-opioid receptor (MOR). nih.govplos.org Docking studies can provide invaluable insights into the specific interactions that drive binding and activity.

The docking process begins with obtaining a three-dimensional structure of the target receptor, typically from a protein database like the PDB (e.g., PDB ID: 5C1M for the active-state MOR). nih.gov The protein structure is prepared by adding hydrogen atoms and assigning partial charges. A grid box is then generated, defining the volume of the receptor's binding site where the docking algorithm will search for possible ligand conformations. plos.org This active site is a pocket within the receptor where known opioid agonists like morphine and fentanyl bind, characterized by a specific arrangement of amino acid residues. nih.govmdpi.com

During the docking simulation, the Fluradoline molecule is placed into the active site in numerous possible conformations and orientations. Each of these "poses" is evaluated by a scoring function, which calculates a score that estimates the binding affinity (e.g., in kcal/mol). nrfhh.com Lower scores typically indicate a more favorable binding interaction.

The best-scoring pose reveals the most probable binding mode of Fluradoline within the MOR. Analysis of this pose highlights key molecular interactions:

Hydrogen Bonds: The protonated amine of Fluradoline would be expected to form a crucial hydrogen bond with a key aspartate residue (e.g., Asp147) in the MOR, an interaction common to many opioid ligands. nih.govnih.gov

Hydrophobic Interactions: The tricyclic dibenz[b,f]oxepine core would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket (e.g., valine, isoleucine). nih.gov

Other Interactions: The fluorine atom might participate in specific polar or halogen-bonding interactions, and the thioether could also contribute to binding.

By docking a series of Fluradoline analogues and comparing their predicted binding affinities with their experimentally determined biological activities, researchers can validate the docking model and gain a deeper, structure-based understanding of the SAR.

Table 3: Illustrative Molecular Docking Results for Fluradoline Analogues at the μ-Opioid Receptor (Note: This table is a hypothetical representation for illustrative purposes.)

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with MOR Residues |

| Fluradoline | -9.5 | H-bond with Asp147; Hydrophobic interactions with Val300, Ile296 |

| Analogue 1 | -9.8 | H-bond with Asp147; Halogen interaction with pocket; Hydrophobic interactions |

| Analogue 2 | -7.9 | Weaker hydrophobic interactions; H-bond with Asp147 |

| Analogue 3 | -8.5 | Steric clash with Val300; H-bond with Asp147 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations and conformational analysis are powerful computational tools used to understand the dynamic behavior of molecules and identify their stable three-dimensional arrangements. nih.gov These methods are crucial in drug design for elucidating how a molecule like Fluradoline might interact with its biological targets. nih.gov

MD simulations provide insights into the atomic-level movements and flexibility of a molecule over time, which can be essential for understanding its binding mechanics. uobasrah.edu.iq For instance, a simulation can reveal how the flexible ethylamine side chain of Fluradoline or the tricyclic dibenz[b,f]oxepine ring system behaves in a biological environment. Studies on related dibenzoxepine derivatives have utilized MD simulations, often for tens of nanoseconds, to confirm the stability of ligand-protein binding poses obtained from molecular docking. nih.govresearchgate.net Such simulations track key metrics like Root Mean Square Deviation (RMSD) to ensure the ligand remains stably bound in the active site. researchgate.net

Conformational analysis aims to identify the low-energy, stable 3D structures (conformers) of a molecule. acs.org For flexible molecules like Fluradoline, which possesses several rotatable bonds, numerous conformations are possible. Identifying the most energetically favorable conformers is key, as one of these is likely to be the "bioactive conformation" responsible for its pharmacological effect. Computational methods like Density Functional Theory (DFT) have been used to calculate the optimum structures and conformations of novel dibenzoxepine derivatives, providing insights into their shape. researchgate.net A comprehensive conformational analysis of Fluradoline would involve systematically rotating its flexible bonds and calculating the energy of each resulting structure to map its potential energy surface.

Table 1: Illustrative Conformational Analysis Data for Fluradoline

| Conformer ID | Dihedral Angle 1 (C-S-C-C) (°) | Dihedral Angle 2 (S-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5 | 65.2 | 0.00 | 45.3 |

| 2 | -68.9 | 175.1 | 0.85 | 20.1 |

| 3 | 179.1 | -70.3 | 1.20 | 13.5 |

| 4 | 69.5 | 64.8 | 1.95 | 8.2 |

| This table is for illustrative purposes and represents the type of data generated from a conformational analysis, not experimentally verified values for Fluradoline. |

De Novo Drug Design Approaches Based on Fluradoline Hydrochloride Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from scratch or by modifying an existing molecular scaffold. arxiv.org The dibenz[b,f]oxepine core of Fluradoline can be considered a "privileged scaffold," a structural framework that is recurrent in biologically active compounds targeting diverse receptors. nih.govresearchgate.net Such scaffolds serve as excellent starting points for designing new chemical entities. arxiv.org

A scaffold-based de novo design strategy using the Fluradoline structure would involve retaining its core dibenz[b,f]oxepine ring system while computationally "decorating" it with different functional groups. arxiv.org Modern deep learning and generative models can be trained on large chemical databases to learn the rules of chemical synthesis and stability. nih.gov These models can then propose novel side chains or modifications to the Fluradoline scaffold that are predicted to enhance a specific activity or introduce a new one.

The process would typically involve:

Scaffold Definition : The dibenz[b,f]oxepine-thio-ethylamine structure of Fluradoline is defined as the core.

Generative Modeling : A computational algorithm generates a virtual library of new molecules by adding various chemical fragments to the scaffold's attachment points (e.g., the terminal amine, the aromatic rings).

Filtering and Scoring : The newly generated molecules are evaluated and scored based on predicted properties such as binding affinity to a target, drug-likeness, and synthetic accessibility.

This approach allows for the rapid exploration of a vast chemical space around a proven scaffold, potentially leading to the discovery of novel analgesics or compounds with entirely different therapeutic applications. uobasrah.edu.iqdntb.gov.ua

Table 2: Hypothetical Library from Fluradoline Scaffold Decoration

| Compound ID | Scaffold Modification | Predicted Target | Predicted Property Improvement |

| FL-001 | Replaced N-methyl with cyclopropyl | Opioid Receptor | Increased binding affinity |

| FL-002 | Added hydroxyl group to phenyl ring | Serotonin (B10506) Transporter | Improved selectivity |

| FL-003 | Replaced thioether with amide linker | Cannabinoid Receptor | Novel activity profile |

| FL-004 | Extended side chain with piperazine (B1678402) ring | Dopamine (B1211576) Receptor | Enhanced CNS penetration |

| This table is hypothetical and illustrates the principles of scaffold-based de novo design. |

Computational ADME Prediction and Property Optimization

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational (in silico) methods are now routinely used in early drug discovery to predict these properties, helping to identify and filter out compounds with poor pharmacokinetic profiles before costly synthesis and testing. journalejmp.com

For this compound, various ADME parameters can be predicted using web-based tools and specialized software that rely on quantitative structure-activity relationship (QSAR) models. nih.govmdpi.com These tools analyze the molecule's structure to estimate properties like lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.govresearchgate.net

For example, the "BOILED-Egg" model is an intuitive graphical method that predicts passive gastrointestinal absorption and BBB penetration based on calculated lipophilicity and polarity. swissadme.ch The Bioavailability Radar allows for a quick assessment of drug-likeness based on six key physicochemical properties. prismbiolab.com

Property optimization can be guided by 3D-QSAR studies, which have been performed on analogous dibenzoxepine derivatives. nih.gov These studies build a computational model that correlates the 3D structural features of a series of molecules with their biological activity. The resulting contour maps highlight regions where modifying the structure (e.g., adding or removing bulky, electron-withdrawing, or hydrogen-bonding groups) is likely to improve the desired properties, guiding the rational design of superior analogs.

Table 3: Predicted Physicochemical and ADME Properties of Fluradoline

| Property | Parameter | Predicted Value | Interpretation |

| Physicochemical | Formula | C17H16FNOS | - |

| Molecular Weight | 301.38 g/mol | Conforms to drug-likeness criteria | |

| iLOGP (Lipophilicity) | 4.15 | High lipophilicity | |

| ESOL (logS) | -4.51 | Low aqueous solubility | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Can likely cross the blood-brain barrier | |

| P-gp Substrate | No | Not likely to be actively effluxed from CNS | |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions | |

| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions | |

| CYP2C9 inhibitor | No | - | |

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions | |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions | |

| Drug-Likeness | Lipinski Violations | 0 | Good drug-like properties |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability | |

| Data generated using the SwissADME web tool for the free base form of Fluradoline. These are predictions and not experimental values. nih.govnih.gov |

Analytical Methodologies and Research Characterization of Fluradoline Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental to the separation and analysis of fluradoline (B231048) hydrochloride, ensuring the integrity of research data through accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of fluradoline hydrochloride. researchgate.netgoogleapis.com Its application is crucial for both the determination of purity and the quantification of the compound in various research samples. nih.govmedicinescience.org Reverse-phase HPLC methods, often utilizing C18 columns, are commonly employed for the separation of fluradoline from impurities and other compounds. nih.govresearchgate.net

The development of a robust HPLC method involves the careful selection of the mobile phase, column, flow rate, and detector wavelength to achieve optimal separation and sensitivity. researchgate.net For instance, a method might use a gradient elution with a mixture of an aqueous buffer (like phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol) to effectively resolve the analyte from any potential contaminants. nih.govresearchgate.net UV detection is frequently used for quantification, with the wavelength selected based on the UV absorption spectrum of fluradoline. researchgate.net

Validation of these HPLC methods is critical and typically performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.net This process confirms that the method is suitable for its intended purpose, whether it be for the quality control of a synthesized batch of this compound or for its measurement in a complex biological matrix.

Below is a representative table outlining typical parameters for an HPLC method used in the analysis of a hydrochloride salt like fluradoline.

Table 1: Illustrative HPLC Method Parameters for a Hydrochloride Compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: Phosphate Buffer (pH 3.0)B: Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Gas Chromatography (GC) and Chiral Chromatography

Gas Chromatography (GC) offers another avenue for the analysis of fluradoline, particularly for assessing its volatility and thermal stability. For GC analysis, derivatization may sometimes be necessary to enhance the volatility and thermal properties of the compound.

Given that fluradoline possesses a chiral center, chiral chromatography is indispensable for separating its enantiomers. gcms.cz This is of paramount importance as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic profiles. catalysis.blog Chiral GC, utilizing a chiral stationary phase, is a powerful technique for resolving and quantifying the individual enantiomers of fluradoline. nih.govchromatographyonline.com These stationary phases, often based on cyclodextrin (B1172386) derivatives, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. gcms.cz

The development of a chiral GC method involves selecting the appropriate chiral column and optimizing the temperature program and gas flow rate to achieve baseline separation of the enantiomeric peaks. nih.gov

Table 2: Example of Chiral GC Column Characteristics

| Column Type | Chiral Stationary Phase | Typical Application |

|---|---|---|

| Cyclodextrin-based | Derivatized β-cyclodextrin | Separation of a wide range of enantiomers |

| Protein-based | Immobilized protein (e.g., AGP) | Separation of chiral drugs |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. researchgate.netuni-goettingen.de It is particularly useful for monitoring the progress of chemical reactions during its synthesis, identifying the presence of the compound in different fractions, and assessing sample purity by detecting the presence of impurities. news-medical.netsfu.ca

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. uni-goettingen.de The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the fluradoline spot, characterized by its retention factor (Rf) value, can be visualized under UV light or by using a suitable staining reagent. researchgate.net While primarily qualitative, densitometric scanning of TLC plates can provide semi-quantitative information. researchgate.net

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are crucial for the unambiguous identification and detailed structural analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound. numberanalytics.comlibretexts.org Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. nih.gov

In mechanistic studies, NMR is invaluable for confirming the structure of synthesized fluradoline and any intermediates. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish the connectivity between protons and carbons, providing definitive structural proof. nih.gov NMR can also be used to study the compound's conformational dynamics and potential interactions with other molecules, offering insights into its mechanism of action at a molecular level. mdpi.comresearchgate.net

Table 3: Common NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. |

| ¹³C NMR | Number of different types of carbons and their chemical environment. |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. |

| COSY | Shows coupling between protons, indicating which protons are adjacent to each other. |

| HSQC | Correlates protons directly bonded to carbons. |

| HMBC | Shows longer-range coupling between protons and carbons (2-3 bonds). |

| NOESY | Indicates protons that are close in space, providing information on stereochemistry and conformation. |

Mass Spectrometry (MS) for Metabolite Identification and PK Analysis

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it essential for determining the molecular weight of fluradoline and confirming its elemental composition, especially when coupled with high-resolution mass spectrometry (HRMS). criver.com

In the context of pharmacokinetic (PK) analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are the primary methods for quantifying fluradoline and its metabolites in biological matrices such as plasma, urine, and tissues. nih.govresearchgate.net These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov

MS is also the cornerstone of metabolite identification studies. ijpras.com By comparing the mass spectra of the parent drug with those of its metabolites, researchers can identify the chemical modifications that have occurred in the body. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions, which helps to pinpoint the site of metabolic transformation. nih.gov This information is critical for understanding the drug's metabolic pathways and identifying any potentially active or toxic metabolites. criver.com

Infrared (IR) and UV-Vis Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used for real-time monitoring of chemical reactions during the synthesis of pharmaceutical compounds like this compound. numberanalytics.com These methods provide valuable insights into reaction kinetics, the formation of intermediates, and the consumption of reactants, ensuring process control and optimization. numberanalytics.com

IR spectroscopy monitors the vibrations of molecular bonds. wiley.com The synthesis of this compound involves the formation of an amine salt from its free base form. This transformation can be tracked using IR spectroscopy by observing the appearance of characteristic absorption bands. Amine hydrochlorides exhibit distinctive broad and strong N-H stretching bands in the 2200-3000 cm⁻¹ region, which are absent in the spectrum of the precursor amine. spectroscopyonline.com By monitoring the intensity of these peaks over time, chemists can follow the progress of the salt formation reaction. numberanalytics.com The vibrational spectrum of a molecule is a unique physical property, and as such, the IR spectrum serves as a molecular fingerprint for identification. wiley.com

Table 1: General Infrared Absorption Bands for Amine Hydrochloride Characterization This table is interactive. Click on the headers to sort.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Peak Intensity | Notes |

|---|---|---|---|---|

| R₃N⁺-H | N-H Stretch | 2200 - 3000 | Strong, Broad | This broad envelope is a key indicator of tertiary amine salt formation, as seen in this compound. spectroscopyonline.com |

| C-H | Stretch | 2850 - 3000 | Medium to Strong | Aliphatic C-H stretches from the core structure. |

| C-F | Stretch | 1000 - 1400 | Strong | Characteristic absorption for the fluorine substituent on the phenyl ring. |

| C-N | Stretch | 1000 - 1350 | Medium | Relates to the amine structure. |

UV-Vis spectroscopy is employed to monitor reactions involving chromophores—parts of a molecule that absorb light in the UV or visible regions. numberanalytics.com The aromatic phenyl ring in this compound acts as a chromophore. Any modification to the electronic environment of this ring or conjugation system during a reaction will alter the UV-Vis spectrum. d-nb.info By tracking changes in the absorption wavelength (λmax) or intensity (absorbance) at a specific wavelength, researchers can quantify the concentration of reactants and products in real-time. numberanalytics.comd-nb.info This technique is particularly advantageous as it is often non-destructive and can be implemented in-line for continuous process monitoring. nih.gov For compounds lacking a strong chromophore, derivatization reactions can be used to introduce one, allowing for UV-Vis analysis. researchgate.net

Bioanalytical Methods for Preclinical Sample Analysis

The evaluation of a drug candidate's behavior in a biological system is a cornerstone of preclinical development. Bioanalytical methods are essential for quantifying the drug and its metabolites in complex biological matrices like plasma, blood, and tissue homogenates. chromatographyonline.comresearchgate.net These measurements provide critical data for pharmacokinetic and toxicokinetic studies, helping to establish the relationship between the administered dose and the resulting concentration in the body over time. For this compound, robust and validated bioanalytical methods are necessary to accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biofluid Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small-molecule drugs like this compound in biological fluids. chromatographyonline.combiotrial.com This technique offers unparalleled sensitivity, selectivity, and a wide dynamic range, allowing for the precise measurement of low analyte concentrations in complex matrices. chromatographyonline.combiotrial.com

The workflow for biofluid quantification begins with sample preparation, a critical step to remove interfering endogenous components such as proteins and phospholipids. biotrial.comrsc.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). biotrial.com Following extraction, the sample is injected into a liquid chromatograph. Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate this compound from its metabolites and other remaining matrix components based on differences in their physicochemical properties. chromatographyonline.combiotrial.com

The separated analyte then enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. The tandem mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (corresponding to the protonated molecule [M+H]⁺ of Fluradoline) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This dual-mass filtering provides exceptional selectivity and minimizes background noise, enabling accurate quantification even at very low levels. biotrial.commdpi.com A validated method will demonstrate linearity, accuracy, precision, and stability to ensure reliable data for preclinical studies. mdpi.com

Table 2: Representative LC-MS/MS Parameters for this compound Quantification in Plasma This table is interactive. Users can filter and sort the data.

| Parameter | Condition | Description |

|---|---|---|

| Sample Preparation | Protein Precipitation | Plasma sample (e.g., 50 µL) is mixed with a precipitating agent like acetonitrile (e.g., 150 µL) containing an internal standard to crash out proteins. nih.gov |

| LC System | HPLC or UHPLC | High or Ultra-High Performance Liquid Chromatography system. |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | A standard column for separating small to medium polarity compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |

| Flow Rate | 0.4 mL/min | The speed at which the mobile phase moves through the column. |

| Injection Volume | 5 µL | The volume of the prepared sample injected onto the column. nih.gov |

| MS System | Triple Quadrupole Mass Spectrometer | The instrument used for mass analysis. lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode detects protonated species [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection mode for quantification. biotrial.com |

| MRM Transition | e.g., m/z 293.1 → 150.1 | A hypothetical precursor → product ion transition for Fluradoline (actual values would be determined experimentally). |

| Internal Standard | Structurally similar deuterated analog | Used to correct for variability in sample preparation and instrument response. |

Immunoassays for Target Engagement Studies

Immunoassays are biochemical tests that measure the presence or concentration of a substance through its properties as an antigen or antibody. In drug development, they are valuable tools for assessing target engagement, which confirms that a drug is binding to its intended biological target in the body. cellcarta.comnih.gov For this compound, an immunoassay could be developed to quantify its interaction with its target receptor, providing crucial pharmacodynamic (PD) data. cellcarta.com

A common format is a competitive binding immunoassay. In this setup, a known amount of labeled ligand (e.g., a fluorescently tagged version of Fluradoline or a specific antibody) competes with the unlabeled drug from a preclinical sample for binding to the target receptor, which is immobilized on a surface (like a microplate). The amount of signal from the labeled ligand is inversely proportional to the concentration of the drug in the sample. By measuring this signal, the degree of receptor occupancy by this compound can be determined. cellcarta.com

Developing a robust immunoassay requires highly specific reagents, such as monoclonal antibodies that can selectively recognize the target receptor or the drug-target complex. nih.gov These assays can provide evidence that the drug has reached its site of action and is engaging the target in a dose-dependent manner, which is critical information for selecting appropriate dose levels for further studies. nih.gov

Crystallography and X-ray Diffraction in Ligand-Protein Complex Studies

X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of a protein and how a ligand, such as this compound, binds to it. peakproteins.comphenix-online.org This structural information is invaluable in drug discovery, providing a detailed map of the molecular interactions—like hydrogen bonds, ionic interactions, and hydrophobic contacts—that govern the ligand's affinity and selectivity for its target. peakproteins.comcnr.it

The process begins with producing and purifying a large quantity of the target protein. Then, high-quality crystals of the protein in complex with this compound must be grown. cnr.it This is often a challenging step and can be achieved either by co-crystallizing the protein and ligand together or by soaking the ligand into pre-formed crystals of the apo-protein (the protein without a bound ligand). peakproteins.comhamptonresearch.com

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. mdpi.com The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the position and intensity of these spots, scientists can calculate an electron density map of the molecule. phenix-online.orgmdpi.com A detailed atomic model of the protein-ligand complex is then built into this map and refined. The final structure reveals the precise orientation and conformation of this compound within the protein's binding site, guiding further structure-based drug design efforts to improve potency or other pharmacological properties. peakproteins.com A search for "Fluradoline" in crystallographic databases indicates that X-ray diffraction has been used in its structural analysis. uni-goettingen.de

Mechanistic Toxicology of Fluradoline Hydrochloride in Preclinical Models

In Vitro Cytotoxicity and Cell Viability Assays (Mechanism-focused)

No studies reporting on the in vitro cytotoxicity of Fluradoline (B231048) hydrochloride were found.

Mitochondrial Dysfunction Assessment

No data is available on the effects of Fluradoline hydrochloride on mitochondrial function.

Oxidative Stress Induction and Antioxidant Response

There are no published findings on whether this compound induces oxidative stress or elicits an antioxidant response in vitro.

Apoptosis and Necrosis Pathway Activation

The impact of this compound on apoptosis and necrosis pathways has not been documented in the reviewed literature.

Organ-Specific Cellular Toxicity in Preclinical Models (Mechanism-focused)

No research detailing the organ-specific cellular toxicity of this compound was identified.

Hepatotoxicity in Primary Hepatocytes or Liver Slices

There are no available studies on the hepatotoxic effects of this compound in primary hepatocytes or liver slices.

Nephrotoxicity in Renal Cell Lines

No data exists in the public domain regarding the nephrotoxicity of this compound in renal cell lines.

Cardiotoxicity in iPSC-Derived Cardiomyocytes

The assessment of cardiotoxicity using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has become an important in vitro tool in preclinical safety evaluation. fda.govnih.govelifesciences.org These models offer a human-relevant platform to detect potential cardiac liabilities, including effects on electrophysiology, structure, and viability. nih.govmetrionbiosciences.com Despite the availability and increasing use of hiPSC-CMs for evaluating drug-induced cardiotoxicity, a review of publicly available scientific literature reveals a lack of specific studies investigating the effects of this compound on these cells. fda.govelifesciences.orgfrontiersin.org Consequently, there is no published data on the potential for this compound to induce functional or structural cardiotoxicity in hiPSC-CM models.

Genotoxicity and Mutagenicity Studies (Mechanistic aspects)

Genotoxicity and mutagenicity studies are crucial for evaluating the potential of a chemical to cause genetic damage that may lead to cancer. researchgate.net These assessments typically involve a battery of in vitro and in vivo tests.